5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
Description
5-Iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene backbone substituted with an iodine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further modified with a methyl group and a 2,2,2-trifluoroethyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C8H7F3INOS |
|---|---|
Molecular Weight |
349.11 g/mol |
IUPAC Name |
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C8H7F3INOS/c1-13(4-8(9,10)11)7(14)5-2-6(12)15-3-5/h2-3H,4H2,1H3 |
InChI Key |
WUQLPIIKJVRQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)C1=CSC(=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available thiophene derivatives. One common method involves the iodination of thiophene, followed by the introduction of the carboxamide group through amide bond formation. The trifluoroethyl group can be introduced using nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the iodine atom or to modify the carboxamide group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiophene Derivatives
(a) 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
- Structure: Benzothiophene core with an amino group, fluorophenyl carboxamide, and tetrahydro annulated ring.
- Key Differences: The benzothiophene system increases aromaticity and planarity compared to the simple thiophene in the target compound.
- Biological Activity: Exhibits antimicrobial, anticancer, and anti-inflammatory properties due to the fluorophenyl and amino groups .
(b) 5-Chloro-N-{4-Oxo-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazolidin-3-Yl}-3-Phenyl-1H-Indole-2-Carboxamide
- Structure: Indole-thiazolidinone hybrid with a trifluoromethylphenyl group.
- Key Differences: The indole-thiazolidinone framework introduces conformational rigidity, while the trifluoromethyl group parallels the trifluoroethyl group in the target compound. However, the thiazolidinone ring may enhance hydrogen-bonding interactions.
- Relevance : Demonstrates how trifluoromethyl groups improve pharmacokinetic profiles, suggesting analogous benefits for the trifluoroethyl group in the target compound .
(c) 3-Chloro-N-Phenyl-Phthalimide
- Structure : Phthalimide core with chloro and phenyl substituents.
- Key Differences: Aromatic imide structure lacks the thiophene’s sulfur atom and carboxamide functionality.
- Application: Used in polyimide synthesis, highlighting how halogenated aromatic compounds serve as monomers in polymer chemistry .
Role of Trifluoroethyl and Iodo Substituents
- Trifluoroethyl Group :
- Iodo Substituent :
Data Table: Comparative Analysis of Thiophene and Related Derivatives
Research Findings and Implications
- Electronic Effects : The trifluoroethyl group’s electron-withdrawing nature may increase the carboxamide’s electrophilicity, enhancing reactivity in nucleophilic substitution or cross-coupling reactions.
- Biological Potential: Structural analogs like the fluorophenyl-benzothiophene carboxamide suggest the target compound could exhibit similar bioactivities, though iodine’s steric bulk might alter target selectivity .
- Synthetic Challenges : Regioselective iodination and efficient trifluoroethylation are critical steps requiring optimization to avoid byproducts.
Biological Activity
5-Iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C8H5F3INO3S
- IUPAC Name : 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
This compound features a thiophene ring substituted with an iodine atom and a trifluoroethyl group, which contribute to its unique chemical properties and biological interactions.
The biological activity of 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can be attributed to several mechanisms:
- Halogen Bonding : The iodine atom can engage in halogen bonding with biological macromolecules, enhancing interaction specificity.
- Hydrogen Bonding : The trifluoroacetamido group can form hydrogen bonds with various biological targets, influencing receptor binding and activity.
These interactions may lead to modulation of enzymatic pathways or receptor activities that are crucial for therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to 5-iodo-N-methyl-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (Hypopharyngeal) | 10 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 5 | Cell cycle arrest at G1 phase |
Anti-inflammatory Activity
Similar thiophene derivatives have demonstrated anti-inflammatory effects through the inhibition of key inflammatory mediators. For example:
- Inhibition of Prostaglandin Synthesis : Compounds have been shown to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, leading to reduced inflammation.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Anti-inflammatory Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
